N-Hydrazinocarbonylmethyl-2-(naphthalen-2-yloxy)-acetamide
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Overview
Description
N-Hydrazinocarbonylmethyl-2-(naphthalen-2-yloxy)-acetamide is a complex organic compound featuring a hydrazine group, a naphthalene ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydrazinocarbonylmethyl-2-(naphthalen-2-yloxy)-acetamide typically involves multiple steps:
Formation of the Naphthalen-2-yloxy Intermediate: This step involves the reaction of naphthol with an appropriate halide (e.g., bromoacetic acid) under basic conditions to form the naphthalen-2-yloxy acetic acid.
Hydrazine Addition: The naphthalen-2-yloxy acetic acid is then reacted with hydrazine hydrate in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the hydrazinocarbonylmethyl derivative.
Acetamide Formation: Finally, the hydrazinocarbonylmethyl derivative is treated with acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-Hydrazinocarbonylmethyl-2-(naphthalen-2-yloxy)-acetamide can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid, nitric acid, or halogens under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield azides, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
In organic synthesis, N-Hydrazinocarbonylmethyl-2-(naphthalen-2-yloxy)-acetamide can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or as a scaffold for drug development. Its hydrazine group can interact with biological targets, potentially leading to the development of new therapeutic agents.
Industry
In the materials science field, this compound could be used in the development of novel polymers or as a precursor for advanced materials with specific properties.
Mechanism of Action
The mechanism by which N-Hydrazinocarbonylmethyl-2-(naphthalen-2-yloxy)-acetamide exerts its effects depends on its interaction with molecular targets. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their function. The naphthalene ring can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-Hydrazinocarbonylmethyl-2-(phenyl)-acetamide: Similar structure but with a phenyl ring instead of a naphthalene ring.
N-Hydrazinocarbonylmethyl-2-(benzyl)-acetamide: Features a benzyl group, offering different steric and electronic properties.
Uniqueness
N-Hydrazinocarbonylmethyl-2-(naphthalen-2-yloxy)-acetamide is unique due to the presence of the naphthalene ring, which provides distinct aromatic properties and potential for π-π stacking interactions. This can enhance its binding affinity and specificity in biological systems compared to similar compounds with simpler aromatic rings.
Properties
Molecular Formula |
C14H15N3O3 |
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Molecular Weight |
273.29 g/mol |
IUPAC Name |
N-(2-hydrazinyl-2-oxoethyl)-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C14H15N3O3/c15-17-13(18)8-16-14(19)9-20-12-6-5-10-3-1-2-4-11(10)7-12/h1-7H,8-9,15H2,(H,16,19)(H,17,18) |
InChI Key |
IJRSLWCAALEJTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCC(=O)NN |
Origin of Product |
United States |
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